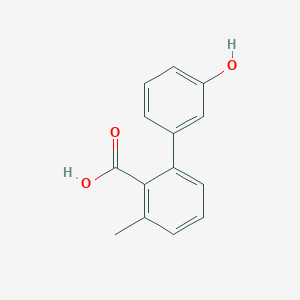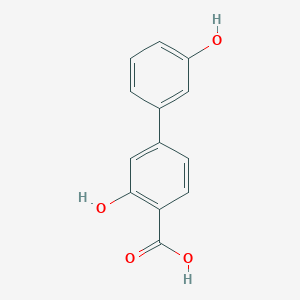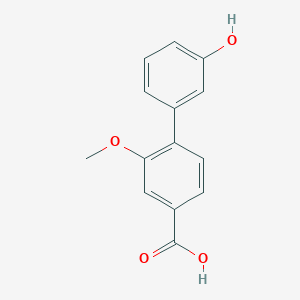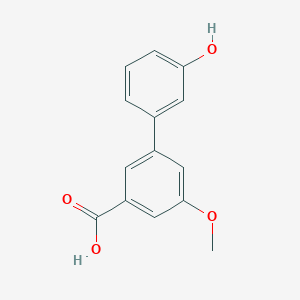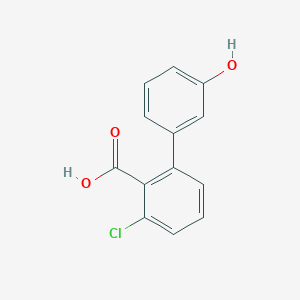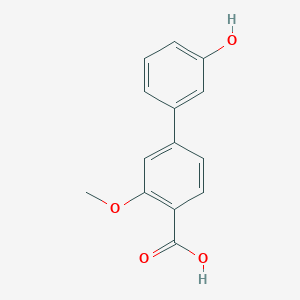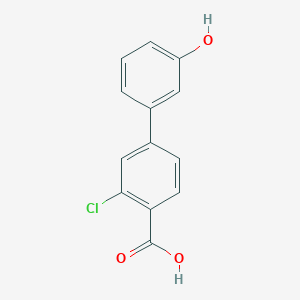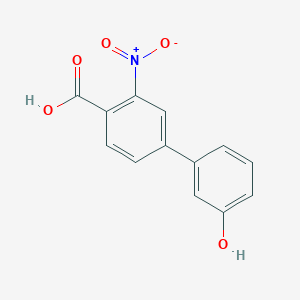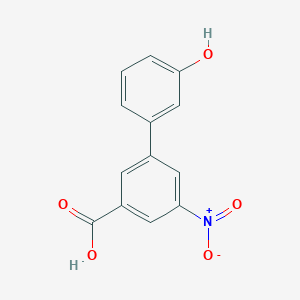
5-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% (5-Cl-3-HPA-95%) is a chemical compound that is primarily used in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. This compound has a variety of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is also used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
5-Cl-3-HPA-95% is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in chromatography and spectroscopy experiments. In addition, 5-Cl-3-HPA-95% is used in the study of enzyme inhibitors, as it is a potent inhibitor of several enzymes.
Mecanismo De Acción
The mechanism of action of 5-Cl-3-HPA-95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds. It is also believed to act as an antioxidant, as it has been shown to reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
5-Cl-3-HPA-95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. It has also been shown to reduce the production of pro-inflammatory cytokines and to have an anti-inflammatory effect. In addition, it has been shown to have anti-tumor effects in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Cl-3-HPA-95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that 5-Cl-3-HPA-95% can be toxic if ingested, and it should be handled with caution in the laboratory.
Direcciones Futuras
The potential applications of 5-Cl-3-HPA-95% are numerous. Further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound. In addition, further research is needed to determine the potential therapeutic applications of this compound. Finally, further research is needed to identify potential new uses for this compound, such as in the synthesis of pharmaceuticals or agrochemicals.
Métodos De Síntesis
The synthesis of 5-Cl-3-HPA-95% is a multi-step process. The first step involves the reaction of 3-hydroxybenzoic acid and chlorine in the presence of a catalyst. This reaction produces 3-chloro-5-hydroxybenzoic acid, which is then converted to 5-Cl-3-HPA-95% by the addition of a base. This process is usually carried out under anhydrous conditions and requires the use of specialized equipment such as a Schlenk line.
Propiedades
IUPAC Name |
3-chloro-5-(3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUNPIPJPPYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688707 |
Source


|
| Record name | 5-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-55-2 |
Source


|
| Record name | 5-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


